Erdosteine-13C4
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Overview
Description
Erdosteine-13C4 is a stable isotope-labeled version of Erdosteine, a compound known for its mucolytic, anti-inflammatory, and antioxidant properties. The labeling with carbon-13 isotopes makes it particularly useful in research applications, allowing for precise tracking and quantification in various biological and chemical processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Erdosteine-13C4 involves the incorporation of carbon-13 isotopes into the Erdosteine molecule. This process typically starts with the synthesis of carbon-13 labeled precursors, which are then used in the multi-step synthesis of Erdosteine. The reaction conditions often involve controlled temperatures, specific catalysts, and solvents to ensure the incorporation of the isotopes without altering the chemical structure of Erdosteine .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle the isotopes and ensure their consistent incorporation. Quality control measures are stringent to ensure the purity and isotopic labeling of the final product .
Chemical Reactions Analysis
Types of Reactions: Erdosteine-13C4 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form sulfoxides and sulfones.
Reduction: The compound can be reduced to form thiol derivatives.
Substitution: this compound can participate in nucleophilic substitution reactions, particularly at the sulfur atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like thiols and amines are commonly used in substitution reactions.
Major Products: The major products formed from these reactions include various oxidized and reduced forms of this compound, as well as substituted derivatives that retain the carbon-13 labeling .
Scientific Research Applications
Erdosteine-13C4 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in studies involving the metabolism and degradation of Erdosteine.
Biology: Helps in tracking the distribution and interaction of Erdosteine in biological systems.
Medicine: Used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of Erdosteine.
Industry: Employed in the development of new formulations and delivery systems for Erdosteine .
Mechanism of Action
Erdosteine-13C4 exerts its effects through several mechanisms:
Mucolytic Action: It breaks down mucus by cleaving disulfide bonds in mucoproteins, reducing mucus viscosity.
Anti-inflammatory Action: Inhibits the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), reducing the production of pro-inflammatory cytokines.
Antioxidant Action: Scavenges reactive oxygen species, protecting cells from oxidative damage
Comparison with Similar Compounds
Carbocysteine: Another mucolytic agent with similar properties but different chemical structure.
N-acetylcysteine (NAC): Known for its mucolytic and antioxidant properties, often compared with Erdosteine in clinical studies.
S-carboxymethylcysteine: Similar mucolytic properties but differs in its pharmacokinetic profile.
Uniqueness of Erdosteine-13C4: this compound is unique due to its isotopic labeling, which allows for precise tracking in research applications. This feature makes it invaluable in studies requiring detailed analysis of metabolic pathways and interactions .
Properties
Molecular Formula |
C8H11NO4S2 |
---|---|
Molecular Weight |
253.3 g/mol |
IUPAC Name |
2-[2-oxo-2-[(2-oxothiolan-3-yl)amino](1,2-13C2)ethyl]sulfanylacetic acid |
InChI |
InChI=1S/C8H11NO4S2/c10-6(3-14-4-7(11)12)9-5-1-2-15-8(5)13/h5H,1-4H2,(H,9,10)(H,11,12)/i3+1,4+1,6+1,7+1 |
InChI Key |
QGFORSXNKQLDNO-HNZXROKESA-N |
Isomeric SMILES |
C1CSC(=O)C1N[13C](=O)[13CH2]S[13CH2][13C](=O)O |
Canonical SMILES |
C1CSC(=O)C1NC(=O)CSCC(=O)O |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.